Boc-Asn(Xan)-OH
Overview
Description
“Boc-Asn(Xan)-OH” is a derivative of asparagine often utilized in Boc Solid Phase Peptide Synthesis (Boc-SPPS) . It has the empirical formula C22H24N2O6 and a molecular weight of 412.44 .
Synthesis Analysis
“Boc-Asn(Xan)-OH” is used as a standard building block for the introduction of asparagine residues in Boc-SPPS . The xanthyl protecting group on the side chain improves the solubility of the asparagine derivative and protects the amide group from dehydration during activation with carbodiimide reagents .
Molecular Structure Analysis
The molecular structure of “Boc-Asn(Xan)-OH” is represented by the Hill notation: C22H24N2O6 .
Chemical Reactions Analysis
In Boc-SPPS, the xanthyl protecting group on the side chain of “Boc-Asn(Xan)-OH” protects the amide group from dehydration during activation with carbodiimide reagents .
Physical And Chemical Properties Analysis
“Boc-Asn(Xan)-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is +7.5 - +10.5 ° .
Scientific Research Applications
Peptide Synthesis and Conformation Analysis
Boc-Asn(Xan)-OH is used in the synthesis of peptides, particularly those modeling N-glycosylation sites in glycoproteins. For instance, peptides containing Boc-Asn sequences have been studied for their conformation and intramolecular interactions, indicating their significance in understanding protein folding and function (Ishii et al., 1989).
Studying N-glycosylation
Research has been conducted on tripeptides containing Boc-Asn and other amino acids to investigate N-glycosylation sequences. These studies often use spectroscopic methods to analyze the favored conformation of these peptides in solution (Abbadi et al., 1986).
Peptide Bond Formation and Hydrolysis
Boc-Asn derivatives are also used in exploring the mechanisms of peptide bond formation and hydrolysis. Research has been done on peptides like Boc-Asn-Ala-OH, investigating processes like saponification and the formation of different peptide products (Onoprienko et al., 2000).
Xanthone Fluorescence in Peptides
The xanthone moiety in Boc-Asn(Xan)-OH can be utilized for its fluorescence properties. Studies have synthesized Fmoc- and Boc-protected α-amino acids bearing xanthone side chains, useful for investigating polypeptides' folding processes through energy transfer methods (Hoppmann et al., 2013).
Protecting Group Strategies in Peptide Synthesis
Boc-Asn is an integral part of developing novel protecting group strategies in peptide chemistry, aiding in the synthesis of complex peptides and proteins, and ensuring the stability of labile functional groups during synthesis (Sakura et al., 1985).
Applications in Vaccine Analogs Synthesis
It has been used in synthesizing vaccine analogs, such as those for malaria, demonstrating its potential in biomedical applications (Narita et al., 1990).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGDQLXBNMRJMR-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asn(Xan)-OH | |
CAS RN |
65420-40-8 | |
Record name | Boc-L-Asparagine(Xanthyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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